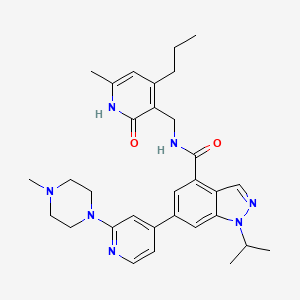

GSK343

描述

an EZH2 methyltransferase inhibito

Structure

3D Structure

属性

IUPAC Name |

N-[(6-methyl-2-oxo-4-propyl-1H-pyridin-3-yl)methyl]-6-[2-(4-methylpiperazin-1-yl)pyridin-4-yl]-1-propan-2-ylindazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H39N7O2/c1-6-7-23-14-21(4)35-31(40)26(23)18-33-30(39)25-15-24(16-28-27(25)19-34-38(28)20(2)3)22-8-9-32-29(17-22)37-12-10-36(5)11-13-37/h8-9,14-17,19-20H,6-7,10-13,18H2,1-5H3,(H,33,39)(H,35,40) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULNXAWLQFZMIHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C(=O)NC(=C1)C)CNC(=O)C2=C3C=NN(C3=CC(=C2)C4=CC(=NC=C4)N5CCN(CC5)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H39N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

541.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346704-33-3 | |

| Record name | GSK 343 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1346704-33-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(6-methyl-2-oxo-4-propyl-1H-pyridin-3-yl)methyl]-6-[2-(4-methylpiperazin-1-yl)pyridin-4-yl]-1-propan-2-ylindazole-4-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Core Mechanism of GSK343 in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK343 is a potent and highly selective small-molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). Aberrant EZH2 activity is a hallmark of numerous cancers, where it contributes to oncogenesis through the epigenetic silencing of tumor suppressor genes. This technical guide delineates the core mechanism of action of this compound in cancer cells, providing a comprehensive overview of its molecular interactions, downstream cellular consequences, and the experimental methodologies used to elucidate its function. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in the fields of oncology, epigenetics, and drug development.

Introduction to EZH2 and Its Role in Cancer

Enhancer of Zeste Homolog 2 (EZH2) is a histone methyltransferase that plays a critical role in the regulation of gene expression. As the enzymatic component of the PRC2 complex, EZH2 is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic modification associated with transcriptional repression.[1][2] In a multitude of cancers, including gliomas, breast cancer, prostate cancer, and various hematological malignancies, EZH2 is frequently overexpressed or harbors gain-of-function mutations.[1][3] This aberrant EZH2 activity leads to the silencing of tumor suppressor genes, thereby promoting uncontrolled cell proliferation, inhibiting apoptosis, and facilitating metastasis. Consequently, EZH2 has emerged as a promising therapeutic target for cancer intervention.

This compound: A Selective EZH2 Inhibitor

This compound is a small molecule that acts as a potent and S-adenosyl-L-methionine (SAM)-competitive inhibitor of EZH2.[1][4] Its high selectivity for EZH2 over other histone methyltransferases, including the closely related EZH1, makes it a valuable tool for dissecting the specific roles of EZH2 in cancer biology.[4][5] By binding to the SAM-binding pocket of EZH2, this compound prevents the transfer of methyl groups to H3K27, thereby leading to a global reduction in H3K27me3 levels.[1][6]

Core Mechanism of Action of this compound

The primary mechanism of action of this compound in cancer cells is the reversal of EZH2-mediated gene silencing. This process can be broken down into a series of molecular and cellular events:

-

Inhibition of EZH2 Methyltransferase Activity: this compound directly binds to the catalytic site of EZH2, preventing it from methylating H3K27.[1][4]

-

Reduction of H3K27me3 Levels: The inhibition of EZH2 leads to a time- and dose-dependent decrease in the global levels of H3K27me3, a repressive histone mark.[1][6]

-

Reactivation of Tumor Suppressor Genes: The removal of the H3K27me3 mark from the promoters of EZH2 target genes leads to their transcriptional reactivation. These re-expressed genes are often involved in critical cellular processes such as cell cycle control, apoptosis, and differentiation.[1][2]

-

Induction of Anti-Cancer Phenotypes: The restoration of tumor suppressor gene expression culminates in a range of anti-cancer effects, including the inhibition of cell proliferation, induction of apoptosis and autophagy, cell cycle arrest, and suppression of metastasis.[1][7]

Signaling Pathways Modulated by this compound

This compound-mediated inhibition of EZH2 impacts several key signaling pathways implicated in cancer progression:

-

Cell Cycle Regulation: this compound treatment often leads to a G0/G1 or G1 phase cell cycle arrest.[5][8] This is, in part, due to the upregulation of cell cycle inhibitors that are normally silenced by EZH2.

-

Apoptosis and Autophagy: this compound can induce programmed cell death (apoptosis) and autophagy in various cancer cell types.[4][7][9] The induction of apoptosis is often associated with the upregulation of pro-apoptotic genes.

-

Epithelial-Mesenchymal Transition (EMT): this compound has been shown to reverse EMT, a process by which epithelial cells acquire mesenchymal characteristics and become more migratory and invasive.[1] This is achieved by upregulating epithelial markers and downregulating mesenchymal markers.

-

Cancer Stem Cell (CSC) Phenotypes: this compound can suppress the self-renewal and tumorigenic potential of cancer stem cells.[1][5]

-

AKT/mTOR Pathway: In some cancers, such as pancreatic cancer, this compound has been shown to induce autophagy by downregulating the AKT/mTOR signaling pathway.[7]

-

c-Myc Pathway: this compound can inhibit the expression of the oncogene c-Myc, which is a known downstream target of EZH2.[9]

Quantitative Data on this compound Activity

The potency of this compound varies across different cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound in various cancer cell lines.

| Cancer Type | Cell Line | IC50 Value (µM) | Assay Type | Reference |

| Glioblastoma | U87 | ~5 | Cell Viability (CCK8) | [8] |

| Breast Cancer | HCC1806 | 0.174 | H3K27me3 Inhibition | [10] |

| Prostate Cancer | LNCaP | 2.9 | Cell Proliferation | [10] |

| Oral Squamous Cell Carcinoma | CAL27 | 1.13 | Cell Viability (24h) | [4] |

| Oral Squamous Cell Carcinoma | HSC-2 | 1.09 | Cell Viability (24h) | [4] |

| Oral Squamous Cell Carcinoma | HSC-3 | 1.19 | Cell Viability (24h) | [4] |

| Pancreatic Cancer | AsPC-1 | 12.71 | Cell Viability (MTT) | [2] |

| Pancreatic Cancer | PANC-1 | 12.04 | Cell Viability (MTT) | [2] |

| Cell-Free Assay | - | 0.004 | EZH2 Inhibition | [10] |

Detailed Experimental Protocols

This section provides an overview of the key experimental protocols used to characterize the mechanism of action of this compound.

Western Blot for H3K27me3 and Other Proteins

Objective: To determine the effect of this compound on the protein levels of H3K27me3, EZH2, and other relevant signaling molecules.

Methodology:

-

Cell Culture and Treatment: Plate cancer cells at a desired density and allow them to adhere overnight. Treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, 72 hours).

-

Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Antibody Incubation: Block the membrane and incubate with primary antibodies against H3K27me3, total H3 (as a loading control), EZH2, and other proteins of interest. Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Chromatin Immunoprecipitation (ChIP)

Objective: To assess the enrichment of the H3K27me3 mark at the promoter regions of specific target genes.

Methodology:

-

Cell Cross-linking: Treat cells with this compound or vehicle. Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium.

-

Chromatin Preparation: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for H3K27me3 or a control IgG overnight.

-

Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-chromatin complexes.

-

Washing and Elution: Wash the beads to remove non-specific binding and elute the immunoprecipitated chromatin.

-

Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and purify the DNA.

-

Analysis: Analyze the purified DNA by qPCR using primers specific for the promoter regions of target genes.

Cell Viability and Proliferation Assays

Objective: To measure the effect of this compound on the viability and proliferation of cancer cells.

Methodology:

-

MTT/CCK-8 Assay: Seed cells in a 96-well plate and treat with a range of this compound concentrations. After the desired incubation period, add MTT or CCK-8 reagent and measure the absorbance to determine cell viability.

-

Colony Formation Assay: Seed a low number of cells in a 6-well plate and treat with this compound. Allow the cells to grow for 1-2 weeks, then fix and stain the colonies to assess long-term proliferative capacity.

Apoptosis Assay (Annexin V/PI Staining)

Objective: To quantify the induction of apoptosis by this compound.

Methodology:

-

Cell Treatment: Treat cells with this compound for the desired time.

-

Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI).

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Autophagy Assay (LC3 Turnover)

Objective: To assess the induction of autophagy by this compound.

Methodology:

-

Cell Treatment: Treat cells with this compound in the presence or absence of a lysosomal inhibitor (e.g., chloroquine or bafilomycin A1).

-

Western Blot: Perform Western blotting for LC3. An increase in the lipidated form of LC3 (LC3-II) in the presence of the lysosomal inhibitor indicates an increase in autophagic flux.

-

Fluorescence Microscopy: Transfect cells with a GFP-LC3 or RFP-GFP-LC3 tandem construct. An increase in the number of LC3 puncta (autophagosomes) per cell, as visualized by fluorescence microscopy, indicates autophagy induction.

Transwell Invasion Assay

Objective: To evaluate the effect of this compound on the invasive potential of cancer cells.

Methodology:

-

Chamber Preparation: Coat the upper chamber of a Transwell insert with Matrigel.

-

Cell Seeding: Seed cancer cells in serum-free medium in the upper chamber.

-

Chemoattractant: Add medium containing a chemoattractant (e.g., FBS) to the lower chamber.

-

Treatment: Add this compound to the upper and/or lower chamber.

-

Incubation: Allow the cells to invade through the Matrigel for a specified time.

-

Quantification: Remove non-invaded cells from the top of the insert, and fix and stain the invaded cells on the bottom. Count the number of invaded cells under a microscope.

Sphere Formation Assay

Objective: To assess the effect of this compound on the self-renewal capacity of cancer stem cells.

Methodology:

-

Single-Cell Suspension: Dissociate cancer cells into a single-cell suspension.

-

Seeding: Plate the cells at a low density in ultra-low attachment plates with serum-free sphere-forming medium.

-

Treatment: Add this compound to the medium.

-

Incubation: Culture the cells for 7-14 days to allow for sphere formation.

-

Quantification: Count the number and measure the size of the spheres formed.

Visualizations of Signaling Pathways and Experimental Workflows

Signaling Pathways

Caption: Core mechanism of this compound action in cancer cells.

Caption: Downstream signaling pathways affected by this compound.

Experimental Workflows

Caption: Western Blot experimental workflow.

Caption: Chromatin Immunoprecipitation (ChIP) workflow.

Conclusion

This compound represents a powerful chemical probe and a promising therapeutic agent for cancers driven by aberrant EZH2 activity. Its core mechanism of action, centered on the inhibition of EZH2 methyltransferase activity and the subsequent reactivation of tumor suppressor genes, has been extensively validated across a wide range of cancer models. This in-depth technical guide provides a comprehensive resource for understanding the multifaceted effects of this compound, from its molecular interactions to its cellular consequences. The detailed experimental protocols and visual representations of key pathways and workflows are intended to facilitate further research and development in the field of epigenetic cancer therapy.

References

- 1. This compound, an Inhibitor of Enhancer of Zeste Homolog 2, Reduces Glioblastoma Progression through Inflammatory Process Modulation: Focus on Canonical and Non-Canonical NF-κB/IκBα Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound induces autophagy and downregulates the AKT/mTOR signaling pathway in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isolation of cancer stem cells by sphere formation assay [protocols.io]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound induces programmed cell death through the inhibition of EZH2 and FBP1 in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The EZH2 inhibitor this compound suppresses cancer stem-like phenotypes and reverses mesenchymal transition in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Acquired resistance to EZH2 inhibitor this compound promotes the differentiation of human DLBCL cell lines towards an ABC-like phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

GSK343: A Comprehensive Technical Guide to its Primary Target and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK343 is a potent and highly selective small molecule inhibitor that has garnered significant attention in the field of epigenetics and cancer research. This document provides an in-depth technical overview of this compound, focusing on its primary molecular target, mechanism of action, and cellular effects. Quantitative data on its inhibitory activity are presented, along with detailed experimental protocols for key assays and visualizations of relevant signaling pathways.

Primary Target: Enhancer of Zeste Homolog 2 (EZH2)

The primary molecular target of this compound is the Enhancer of Zeste Homolog 2 (EZH2) , a histone methyltransferase.[1][2][3][4][5] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a crucial role in epigenetic gene silencing through the trimethylation of histone H3 at lysine 27 (H3K27me3).[4][6] Aberrant EZH2 activity is implicated in the development and progression of various cancers, making it an attractive therapeutic target.[1][4]

This compound acts as a competitive inhibitor of S-adenosyl-L-methionine (SAM), the universal methyl donor for methyltransferases.[7][8][9] By competing with SAM for binding to EZH2, this compound effectively blocks the methyltransferase activity of the PRC2 complex.[8] This leads to a global decrease in H3K27me3 levels, thereby reactivating the expression of silenced tumor suppressor genes.[7]

This compound exhibits high selectivity for EZH2. It is over 1,000-fold more selective for EZH2 than for other histone methyltransferases and 60-fold more selective for EZH2 over its close homolog, EZH1.[2][7][8]

Quantitative Inhibitory Activity

The potency and selectivity of this compound have been characterized in various biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay Type | IC50 Value | Reference |

| EZH2 | Cell-free biochemical assay | 4 nM | [2][3][5] |

| EZH1 | Cell-free biochemical assay | 240 nM | [3] |

| Other Histone Methyltransferases | Cell-free biochemical assay | >1000-fold selectivity vs. EZH2 | [2][3][8] |

Table 2: Cellular Inhibitory Activity of this compound

| Cell Line | Assay Type | Effect | IC50 Value | Reference |

| HCC1806 (Breast Cancer) | Immunofluorescence | Inhibition of H3K27 methylation | <200 nM | [2] |

| LNCaP (Prostate Cancer) | Cell Proliferation Assay | Inhibition of cell proliferation | 2.9 µM | [3][10] |

| U87 and LN229 (Glioma) | Cell Viability Assay (CCK8) | Inhibition of cell proliferation | ~5 µM | [7][11] |

| AsPC-1 (Pancreatic Cancer) | MTT Assay | Inhibition of cell viability | Not specified | [9] |

| PANC-1 (Pancreatic Cancer) | MTT Assay | Inhibition of cell viability | Not specified | [9] |

| Bladder Cancer Cells (Cisplatin-Resistant) | Cell Viability Assay | Reduced cell viability | 20 µM (effective concentration) | [8] |

Key Experimental Protocols

In Vitro Histone Methyltransferase (HMT) Assay

This protocol describes a common method to determine the in vitro potency of this compound against EZH2.

Objective: To measure the IC50 value of this compound for the inhibition of EZH2 methyltransferase activity.

Materials:

-

Recombinant 5-member PRC2 complex (Flag-EZH2, EED, SUZ12, AEBP2, RbAp48)[3][10]

-

HeLa nucleosomes (substrate)[3]

-

S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM) (methyl donor)[3][10]

-

This compound (dissolved in DMSO)

-

Assay buffer

-

P81 phosphocellulose filter paper[10]

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a reaction well, pre-incubate the PRC2 complex with the desired concentration of this compound or DMSO (vehicle control) in assay buffer for 10 minutes at room temperature.[10]

-

Initiate the methyltransferase reaction by adding HeLa nucleosomes and [³H]-SAM.[3]

-

Incubate the reaction for 60 minutes at 30°C.[10]

-

Stop the reaction and spot the reaction mixture onto P81 filter paper.[10]

-

Wash the filter paper with a suitable buffer (e.g., PBS) to remove unincorporated [³H]-SAM.[10]

-

Measure the amount of incorporated radioactivity on the filter paper using a scintillation counter.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

Cellular H3K27me3 Immunofluorescence Assay

This protocol outlines a method to assess the ability of this compound to inhibit H3K27 methylation in cells.

Objective: To determine the cellular IC50 of this compound for the inhibition of H3K27 trimethylation.

Materials:

-

HCC1806 cells (or other suitable cell line)

-

This compound (dissolved in DMSO)

-

Cell culture medium

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody against H3K27me3

-

Fluorescently labeled secondary antibody

-

DAPI (for nuclear counterstaining)

-

Fluorescence microscope

Procedure:

-

Seed HCC1806 cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound or DMSO for 72 hours.[2]

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with permeabilization buffer.

-

Block non-specific antibody binding with blocking buffer.

-

Incubate the cells with the primary antibody against H3K27me3.

-

Wash the cells and incubate with the fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Acquire images using a fluorescence microscope.

-

Quantify the fluorescence intensity of H3K27me3 staining per nucleus.

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

Cell Viability and Proliferation Assays

These protocols are used to evaluate the effect of this compound on cancer cell growth.

Objective: To measure the effect of this compound on the viability and proliferation of cancer cells.

Protocols:

-

MTT or CCK-8 Assay: These colorimetric assays measure metabolic activity, which is proportional to the number of viable cells. Cells are treated with this compound for various time points (e.g., 24, 48, 72 hours), and the absorbance is read using a microplate reader.[7][11]

-

Colony Formation Assay: This assay assesses the long-term proliferative capacity of single cells. Cells are treated with this compound for a defined period, and then allowed to grow into colonies for 1-2 weeks. The number and size of colonies are then quantified.[7][11]

-

EdU Incorporation Assay: This assay measures DNA synthesis, a hallmark of cell proliferation. Cells are incubated with EdU (a thymidine analog) after this compound treatment, and the incorporated EdU is detected by a fluorescent azide.[7][11]

Signaling Pathways and Cellular Processes Modulated by this compound

This compound-mediated inhibition of EZH2 leads to the modulation of various downstream signaling pathways and cellular processes.

EZH2-Mediated Gene Silencing Pathway

Caption: this compound competitively inhibits the EZH2 subunit of the PRC2 complex.

Downstream Cellular Effects of this compound

This compound treatment has been shown to induce several anti-cancer effects.

References

- 1. This compound induces programmed cell death through the inhibition of EZH2 and FBP1 in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | Structural Genomics Consortium [thesgc.org]

- 3. selleckchem.com [selleckchem.com]

- 4. mdpi.com [mdpi.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. The EZH2 inhibitor this compound suppresses cancer stem-like phenotypes and reverses mesenchymal transition in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound, an inhibitor of EZH2, prevents acquired cisplatin resistance in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. glpbio.com [glpbio.com]

- 11. oncotarget.com [oncotarget.com]

GSK343: A Technical Guide to its EZH2 Inhibitory Activity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of GSK343, a potent and selective small-molecule inhibitor of the histone methyltransferase EZH2 (Enhancer of Zeste Homolog 2). This document details its biochemical and cellular activity, selectivity profile, and impact on key signaling pathways, offering valuable insights for researchers in epigenetics and drug discovery.

Core Inhibitory Activity and Selectivity

This compound is a highly potent, S-adenosyl-L-methionine (SAM)-competitive inhibitor of EZH2, the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1] By competing with the universal methyl donor SAM, this compound effectively blocks the enzymatic activity of EZH2, leading to a reduction in the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic mark associated with transcriptional repression.[1][2]

Biochemical and Cellular Potency

This compound demonstrates potent inhibition of EZH2 in biochemical assays and effectively reduces H3K27me3 levels and cell proliferation in various cancer cell lines.

| Parameter | Target/Cell Line | IC50 Value | Assay Type | Reference |

| Biochemical Inhibition | EZH2 | 4 nM | Cell-free enzymatic assay | [3][4] |

| EZH1 | 240 nM | Cell-free enzymatic assay | [3] | |

| Cellular H3K27me3 Inhibition | HCC1806 (Breast Cancer) | 174 nM (<200 nM) | Immunofluorescence | [3][5] |

| Cellular Proliferation | LNCaP (Prostate Cancer) | 2.9 µM | Cell viability assay (6 days) | [4][6] |

| HeLa (Cervical Cancer) | 13 µM | Not specified | [4] | |

| SiHa (Cervical Cancer) | 15 µM | Not specified | [4] | |

| Glioma Cells (U87, LN229) | ~5 µM | CCK-8 assay | [1] | |

| Pancreatic Cancer (AsPC-1) | 12.71 ± 0.41 µM | MTT assay | [7] | |

| Pancreatic Cancer (PANC-1) | 12.04 ± 1.10 µM | MTT assay | [7] |

Selectivity Profile

A key feature of this compound as a chemical probe is its high selectivity for EZH2. It exhibits a 60-fold selectivity over its closest homolog, EZH1, and greater than 1000-fold selectivity against a panel of other histone methyltransferases.[1][5] This high degree of selectivity minimizes off-target effects, making it a valuable tool for specifically interrogating the function of EZH2.

| Enzyme | Selectivity vs. EZH2 | Reference |

| EZH1 | 60-fold | [1][5] |

| Other Histone Methyltransferases | >1000-fold | [3][8] |

Mechanism of Action and Downstream Signaling

This compound's primary mechanism of action is the competitive inhibition of EZH2's methyltransferase activity. This leads to a global decrease in H3K27me3 levels, resulting in the derepression of EZH2 target genes.[1] EZH2 is known to regulate numerous signaling pathways critical for cell fate, proliferation, and differentiation.[9][10] Inhibition of EZH2 by this compound has been shown to modulate several of these pathways, contributing to its anti-cancer effects.

Figure 1: Mechanism of this compound Action.

Impact on NF-κB and Wnt/β-Catenin Pathways

Recent studies have highlighted the ability of this compound to modulate key oncogenic signaling pathways, including the NF-κB and Wnt/β-catenin pathways. In glioblastoma and oral squamous cell carcinoma models, this compound treatment has been shown to inhibit the activation of these pathways, leading to reduced cell viability and tumor progression.

Figure 2: this compound's impact on signaling.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols used to characterize this compound.

Biochemical Assay for EZH2 Inhibition

This assay quantifies the enzymatic activity of the PRC2 complex and the inhibitory potential of compounds like this compound.

Figure 3: Biochemical assay workflow.

Methodology: The activity of the 5-member PRC2 complex (containing Flag-EZH2, EED, SUZ12, AEBP2, and RbAp48) is assessed.[6]

-

Compound Preparation: this compound is serially diluted in DMSO.

-

Reaction Mixture: The PRC2 complex (e.g., 10 nM) is incubated with a substrate (e.g., 5 µg/mL HeLa nucleosomes) and the methyl donor, S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM, e.g., 0.25 µM), in the presence of varying concentrations of this compound.[6]

-

Incubation: The reaction is incubated for a defined period (e.g., 1 hour).[6]

-

Quenching: The reaction is stopped.

-

Detection: The incorporation of the radiolabeled methyl group into the histone substrate is measured using scintillation counting.[3]

-

Data Analysis: IC50 values are calculated from the dose-response curves.

Cellular H3K27me3 Immunofluorescence Assay

This method visualizes and quantifies the levels of H3K27me3 within cells following treatment with this compound.

Methodology:

-

Cell Culture and Treatment: Cells (e.g., HCC1806) are cultured on coverslips and treated with various concentrations of this compound or a vehicle control (DMSO) for a specified duration (e.g., 72 hours).[5]

-

Fixation and Permeabilization: Cells are fixed (e.g., with 4% paraformaldehyde) and then permeabilized (e.g., with 0.1-1% Triton X-100) to allow antibody access to intracellular targets.[11]

-

Blocking: Non-specific antibody binding sites are blocked using a blocking solution (e.g., PBS with 5% normal serum and 0.3% Triton X-100).[12]

-

Primary Antibody Incubation: Cells are incubated with a primary antibody specific for H3K27me3.[11]

-

Secondary Antibody Incubation: A fluorophore-conjugated secondary antibody that recognizes the primary antibody is applied.[11]

-

Counterstaining and Mounting: The cell nuclei are often counterstained (e.g., with DAPI), and the coverslips are mounted onto microscope slides.

-

Imaging and Analysis: The fluorescence intensity is visualized and quantified using a fluorescence microscope and appropriate image analysis software.

Cell Proliferation (Viability) Assay

This assay determines the effect of this compound on the growth and viability of cancer cell lines.

Methodology:

-

Cell Seeding: Cells are seeded into multi-well plates (e.g., 96-well plates) at an optimal density and allowed to adhere overnight.[1][7]

-

Compound Treatment: The cells are treated with a range of concentrations of this compound or a vehicle control for a defined period (e.g., 48-72 hours or up to 6 days).[1][7]

-

Viability Assessment: Cell viability is measured using a colorimetric or luminescent assay, such as MTT, CCK-8, or CellTiter-Glo.[1][6][7]

-

MTT/CCK-8: These assays measure the metabolic activity of viable cells, which reduces a tetrazolium salt to a colored formazan product. The absorbance is read on a microplate reader.[1][7]

-

CellTiter-Glo: This assay quantifies ATP, an indicator of metabolically active cells, through a luminescent reaction.[6]

-

-

Data Analysis: The results are used to generate dose-response curves and calculate IC50 values for cell growth inhibition.

Conclusion

This compound is a potent and highly selective EZH2 inhibitor that serves as an invaluable tool for dissecting the role of EZH2 in normal physiology and disease. Its well-characterized biochemical and cellular activities, coupled with its demonstrated effects on key oncogenic signaling pathways, underscore its utility in both basic research and as a lead compound for the development of epigenetic therapies. The detailed protocols provided herein should facilitate the design and execution of further studies aimed at elucidating the therapeutic potential of EZH2 inhibition.

References

- 1. The EZH2 inhibitor this compound suppresses cancer stem-like phenotypes and reverses mesenchymal transition in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | Structural Genomics Consortium [thesgc.org]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. This compound induces autophagy and downregulates the AKT/mTOR signaling pathway in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound, an inhibitor of EZH2, prevents acquired cisplatin resistance in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. ptglab.com [ptglab.com]

- 12. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]

An In-depth Technical Guide to the Cellular Effects of GSK343 on Histone Methylation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the cellular effects of GSK343, a potent and selective inhibitor of the histone methyltransferase EZH2. We will delve into its mechanism of action, its impact on histone methylation, and the downstream consequences on cellular signaling pathways. This document is intended to be a valuable resource for researchers and professionals in the fields of epigenetics, cancer biology, and drug development.

Introduction to this compound and EZH2 Inhibition

Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1] Its primary function is to catalyze the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic mark associated with gene silencing.[1][2] Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention.[3]

This compound is a highly potent and selective, S-adenosyl-L-methionine (SAM)-competitive inhibitor of EZH2.[1] By blocking the methyltransferase activity of EZH2, this compound leads to a global reduction in H3K27me3 levels, thereby reactivating the expression of silenced tumor suppressor genes and inducing anti-proliferative effects in cancer cells.[1][2]

Quantitative Analysis of this compound Activity

The efficacy of this compound has been quantified through various in vitro and cellular assays. The following tables summarize the key inhibitory concentrations (IC50) and the observed reduction in H3K27me3 levels across different experimental systems.

Table 1: Inhibitory Potency (IC50) of this compound

| Target/Assay | Cell Line/System | IC50 Value | Reference(s) |

| Enzymatic Activity | |||

| EZH2 | Cell-free assay | 4 nM | [4] |

| EZH1 | Cell-free assay | 240 nM | [4] |

| Cellular H3K27me3 Inhibition | |||

| H3K27me3 levels | HCC1806 (breast cancer) | 174 nM | [4] |

| Cell Proliferation/Viability | |||

| Growth Inhibition | LNCaP (prostate cancer) | 2.9 µM | [4][5] |

| Cell Viability | HeLa (cervical cancer) | 13 µM | [5] |

| Cell Viability | SiHa (cervical cancer) | 15 µM | [5] |

| Cell Viability | U87, LN229 (glioma) | ~5 µM | [1] |

| Cell Viability | T24R, 5637R (bladder cancer) | Significant reduction at 20 µM | [6] |

| Cell Viability | Neuroblastoma cell lines | Significant reduction at >15 µM | [3] |

Table 2: Reported Reduction in H3K27me3 Levels upon this compound Treatment

| Cell Line | GSK344 Concentration | Treatment Duration | Observed Effect on H3K27me3 | Reference(s) |

| U87 and LN229 (glioma) | 5 µM | 8 hours - 3 days | Down-regulation observed as early as 8 hours, lasting for 3 days. | [1][2] |

| T24R and 5637R (bladder cancer) | 20 µM | 48 hours | Significant reduction in H3K27me3 levels. | [6] |

| 2D10 (T-cell line) | 0.25 - 2.0 µM | 96 hours | Global reduction in H3K27me3 protein levels. | [7] |

| KARPAS-422 (lymphoma) | Not specified | Not specified | Reduced H3K27me3 occupancy at the MYT1 promoter. | [8] |

| PC9 (lung cancer) | Not specified | Not specified | Reduced H3K27me3 occupancy at the MYT1 promoter. | [8] |

| Neuroblastoma cell lines | Increasing concentrations | 24 hours | Dose-dependent decrease in H3K27me3. | [3] |

Signaling Pathways Modulated by this compound

This compound-mediated inhibition of EZH2 and the subsequent reduction in H3K27me3 levels have profound effects on various cellular signaling pathways. Below are diagrams illustrating the key pathways influenced by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the cellular effects of this compound on histone methylation.

Cell Culture and this compound Treatment

-

Cell Seeding: Plate cells at a density that allows for logarithmic growth during the treatment period. The optimal seeding density should be determined empirically for each cell line.

-

This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). For cell treatment, dilute the stock solution in fresh culture medium to the desired final concentrations (typically ranging from 100 nM to 20 µM).[1][6] A vehicle control (DMSO) should be included at a concentration equivalent to the highest this compound concentration used.

-

Treatment: Replace the existing medium with the this compound-containing or vehicle control medium.

-

Incubation: Incubate the cells for the desired duration (e.g., 24, 48, 72, or 96 hours), depending on the specific assay.[1][6][7]

Western Blotting for Histone Modifications

-

Histone Extraction:

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells in a hypotonic buffer and pellet the nuclei.

-

Extract histones from the nuclear pellet using a high-salt or acid extraction method.

-

Quantify the protein concentration of the histone extracts.

-

-

SDS-PAGE and Transfer:

-

Denature histone extracts in Laemmli buffer and load onto a high-percentage (e.g., 15-18%) SDS-PAGE gel for optimal separation of low molecular weight histone proteins.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the histone modification of interest (e.g., anti-H3K27me3) overnight at 4°C. A primary antibody against a total histone (e.g., anti-H3) should be used as a loading control.

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify band intensities using densitometry software and normalize the signal of the modified histone to the total histone signal.

-

Chromatin Immunoprecipitation (ChIP)

-

Cross-linking:

-

Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA.

-

Quench the cross-linking reaction with glycine.

-

-

Cell Lysis and Chromatin Shearing:

-

Harvest and lyse the cells to release the nuclei.

-

Isolate the nuclei and resuspend in a lysis buffer.

-

Shear the chromatin to an average fragment size of 200-500 bp using sonication or enzymatic digestion.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin with protein A/G beads.

-

Incubate the pre-cleared chromatin with an antibody specific for the histone mark of interest (e.g., anti-H3K27me3) or a negative control IgG overnight at 4°C.

-

Add protein A/G beads to capture the antibody-chromatin complexes.

-

-

Washes and Elution:

-

Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specific binding.

-

Elute the immunoprecipitated chromatin from the beads.

-

-

Reverse Cross-linking and DNA Purification:

-

Reverse the protein-DNA cross-links by incubating at 65°C overnight with NaCl.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using a PCR purification kit or phenol-chloroform extraction.

-

-

Analysis:

-

Quantify the enriched DNA using qPCR with primers specific to target gene promoters or by next-generation sequencing (ChIP-seq) for genome-wide analysis.

-

Experimental and Logical Workflow

The following diagram outlines a typical experimental workflow for investigating the cellular effects of this compound.

Conclusion

This compound is a powerful chemical probe for studying the role of EZH2 and H3K27me3 in cellular processes and disease. Its high potency and selectivity make it an invaluable tool for dissecting the epigenetic regulation of gene expression. The data and protocols presented in this guide provide a solid foundation for researchers to design and execute experiments aimed at further elucidating the therapeutic potential of EZH2 inhibition. As our understanding of the intricate interplay between histone methylation and cellular signaling pathways continues to grow, targeted inhibitors like this compound will undoubtedly play a crucial role in the development of novel epigenetic therapies.

References

- 1. The EZH2 inhibitor this compound suppresses cancer stem-like phenotypes and reverses mesenchymal transition in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oncotarget.com [oncotarget.com]

- 3. researchgate.net [researchgate.net]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound, an inhibitor of EZH2, prevents acquired cisplatin resistance in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

GSK343: A Technical Guide to its Role in Gene Expression Regulation

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of GSK343, a potent and selective small-molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2). We will explore its mechanism of action, its impact on gene expression through the modulation of histone methylation, and its application as a chemical probe in cancer research and epigenetics. This document details key quantitative data, experimental protocols, and signaling pathways to support advanced research and drug development efforts.

Core Mechanism of Action: EZH2 Inhibition

This compound is a chemical probe that acts as a highly potent and selective inhibitor of EZH2, with a reported IC50 of 4 nM.[1][2] It functions as an S-adenosyl-L-methionine (SAM)-competitive inhibitor, directly targeting the catalytic activity of EZH2.[3][4] EZH2 is the enzymatic core of the Polycomb Repressive Complex 2 (PRC2), a multi-protein complex essential for epigenetic gene silencing.[5][6] The primary role of PRC2 is to catalyze the trimethylation of histone H3 at lysine 27 (H3K27me3), a key repressive chromatin mark.[5][7][8]

By competitively binding to the SAM pocket of EZH2, this compound prevents the transfer of methyl groups to histone H3.[4][9] This leads to a global reduction in H3K27me3 levels, which in turn reverses the silencing of PRC2 target genes.[3][10] This reactivation of gene expression is the fundamental mechanism by which this compound exerts its biological effects. This compound demonstrates high selectivity for EZH2 over other histone methyltransferases, although it does show some activity against the homologous EZH1 (60-fold selectivity).[2]

Impact on Gene Expression and Cellular Phenotypes

The primary consequence of EZH2 inhibition by this compound is the upregulation of genes previously silenced by the PRC2 complex.[3] In many cancers, EZH2 is overexpressed and leads to the inappropriate silencing of tumor suppressor genes.[5] Treatment with this compound can reverse this epigenetic modification, leading to the re-expression of these critical genes and subsequent anti-cancer effects.

Studies have demonstrated that this compound treatment leads to:

-

Re-expression of Tumor Suppressor Genes: Treatment of glioma cells with this compound resulted in elevated protein expression of tumor suppressors like E-cadherin, PTEN, and p21.[3][11]

-

Inhibition of Cell Proliferation: this compound has been shown to inhibit the proliferation of various cancer cell lines, including glioma and bladder cancer, in a time- and dose-dependent manner.[3][4] This is often accompanied by cell cycle arrest, typically in the G0/G1 phase.[3]

-

Reversal of Epithelial-Mesenchymal Transition (EMT): In glioma cells, this compound treatment led to the downregulation of mesenchymal markers such as N-cadherin, Vimentin, MMP2, and Snail, indicating a reversal of EMT, a process critical for cancer invasion and metastasis.[3][12]

-

Suppression of Cancer Stem-like Phenotypes: The inhibitor has been shown to impair the sphere-forming capacity of glioma stem cells and reduce the expression of stemness markers like Nestin, Sox-2, and Oct-4.[3]

-

Induction of Programmed Cell Death: In osteosarcoma cells, this compound was found to induce both apoptosis (indicated by increased cleaved Caspase-3 and PARP) and autophagic cell death.[13][14]

Quantitative Data Summary

The following tables summarize key quantitative data regarding the activity and effects of this compound from various studies.

Table 1: Inhibitory Potency of this compound

| Target | IC50 Value | Selectivity | Reference |

|---|---|---|---|

| EZH2 | 4 nM | >1000-fold vs. other HMTs | [1][2] |

| EZH1 | 240 nM | 60-fold vs. EZH2 | [9] |

| H3K27 Methylation (in HCC1806 cells) | <200 nM | - |[2] |

Table 2: Effect of this compound on Glioma Cell Proliferation and Gene Expression

| Cell Line | Treatment | Effect | Observation | Reference |

|---|---|---|---|---|

| U87 & LN229 | 5 µM, 7.5 µM, 10 µM this compound for 24-72h | Inhibition of Proliferation | Significant, time- and dose-dependent reduction in cell viability. | [3] |

| U87 & LN229 | 5 µM this compound for 48h | Cell Cycle Arrest | Accumulation of cells in G0/G1 phase and reduction in S phase. | [3] |

| U87 & LN229 | 5 µM & 7.5 µM this compound for 48h | Upregulation of Tumor Suppressors | Increased protein expression of E-cadherin, PTEN, and p21. | [3][11] |

| U87 & LN229 | 5 µM this compound | Downregulation of Mesenchymal Markers | Decreased protein expression of N-cadherin, Vimentin, MMP2, MMP9, Snail, and Slug. |[3] |

Table 3: Effect of this compound on Bladder Cancer and Osteosarcoma Cells

| Cell Line | Treatment | Effect | Observation | Reference |

|---|---|---|---|---|

| T24R & 5637R (Cisplatin-Resistant Bladder Cancer) | 20 µM this compound | Reduced Viability & Increased Apoptosis | Significantly reduced viability, colony formation, migration, and invasion; increased apoptosis rate. | [4] |

| Saos2 (Osteosarcoma) | 10 µM & 20 µM this compound | Induction of Apoptosis | Significantly increased expression of cleaved caspase-3 and PARP. | [13] |

| Saos2 (Osteosarcoma) | Dose-dependent | Inhibition of Oncogenes | Reduced protein expression of EZH2 and c-Myc. |[13][15] |

Detailed Experimental Protocols

The following are generalized protocols for key experiments involving this compound, based on methodologies described in the cited literature.

4.1. Cell Culture and GSK3443 Treatment

-

Cell Seeding: Plate cells (e.g., U87, LN229) in 96-well plates at a density of 2,000-5,000 cells/well or in larger flasks for protein/RNA extraction.[16]

-

Compound Preparation: Prepare a concentrated stock solution of this compound in DMSO (e.g., 5 mM).[17] Further dilute in culture medium to achieve the desired final concentrations (e.g., 1 µM to 25 µM). A vehicle control using the same final concentration of DMSO (e.g., 0.1%) should always be included.[3][18]

-

Treatment: Replace the culture medium with the medium containing this compound or vehicle control. Incubate the cells for the desired duration (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.[16]

4.2. Western Blot Analysis

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-H3K27me3, anti-EZH2, anti-E-cadherin, anti-GAPDH) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[11]

4.3. Quantitative Real-Time PCR (qPCR)

-

RNA Extraction: Extract total RNA from this compound-treated and control cells using a reagent like TRIzol or a commercial kit.[13]

-

cDNA Synthesis: Synthesize first-strand cDNA from an equal amount of RNA (e.g., 1 µg) using a reverse transcription kit.[13]

-

qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and gene-specific primers.[19]

-

Data Analysis: Run the reaction on a real-time PCR system. Calculate the relative gene expression using the comparative CT (ΔΔCT) method, normalizing to a housekeeping gene like GAPDH.[3]

4.4. RNA-Sequencing (RNA-seq) Workflow RNA-seq is used to analyze global changes in the transcriptome following this compound treatment.

-

Experiment: Treat cells with this compound or vehicle control.

-

Sample Prep: Extract high-quality total RNA. Perform library preparation, which includes mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.

-

Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.

-

Data Analysis: Perform quality control on the raw sequencing reads, align them to a reference genome, and quantify gene expression. Identify differentially expressed genes (DEGs) between the this compound-treated and control groups.[20][21] Perform downstream analyses like gene ontology (GO) and pathway enrichment to understand the biological implications of the expression changes.[20][22]

4.5. Chromatin Immunoprecipitation (ChIP) Protocol Outline ChIP is used to determine the genomic localization of H3K27me3 marks and assess how they change upon this compound treatment.

-

Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.

-

Chromatin Preparation: Lyse the cells and sonicate or enzymatically digest the chromatin to generate fragments of 200-1000 bp.

-

Immunoprecipitation (IP): Incubate the sheared chromatin with an antibody specific to the target of interest (e.g., anti-H3K27me3). Use magnetic beads to pull down the antibody-protein-DNA complexes.

-

Washing and Elution: Wash the beads to remove non-specific binding and elute the complexes.

-

Reverse Cross-linking: Reverse the cross-links by heating and treat with proteinase K to digest the proteins.

-

DNA Purification: Purify the DNA. This DNA can then be analyzed by qPCR (ChIP-qPCR) to look at specific gene promoters or by high-throughput sequencing (ChIP-seq) for genome-wide analysis.[20][23]

Conclusion

This compound is an invaluable tool for investigating the epigenetic regulation of gene expression. As a potent and selective EZH2 inhibitor, it allows for the precise dissection of the PRC2 complex's role in silencing genes through H3K27 trimethylation. Its ability to reactivate tumor suppressor genes and inhibit cancer cell proliferation, invasion, and stemness underscores its therapeutic potential. The methodologies and data presented in this guide provide a solid foundation for researchers and drug developers aiming to leverage this compound in their exploration of epigenetic mechanisms and the development of novel cancer therapies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | Structural Genomics Consortium [thesgc.org]

- 3. The EZH2 inhibitor this compound suppresses cancer stem-like phenotypes and reverses mesenchymal transition in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, an inhibitor of EZH2, prevents acquired cisplatin resistance in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are Polycomb repressive complex 2 inhibitors and how do they work? [synapse.patsnap.com]

- 6. oncotarget.com [oncotarget.com]

- 7. Polycomb repressive 2 complex—Molecular mechanisms of function - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PRC2 - Wikipedia [en.wikipedia.org]

- 9. rox-azide-5-isomer.com [rox-azide-5-isomer.com]

- 10. What are Polycomb repressive complex 2 modulators and how do they work? [synapse.patsnap.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. This compound induces programmed cell death through the inhibition of EZH2 and FBP1 in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. tandfonline.com [tandfonline.com]

- 16. oncotarget.com [oncotarget.com]

- 17. This compound | Cell Signaling Technology [cellsignal.com]

- 18. This compound, an Inhibitor of Enhancer of Zeste Homolog 2, Reduces Glioblastoma Progression through Inflammatory Process Modulation: Focus on Canonical and Non-Canonical NF-κB/IκBα Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 19. oncoscience.us [oncoscience.us]

- 20. Acquired resistance to EZH2 inhibitor this compound promotes the differentiation of human DLBCL cell lines towards an ABC-like phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Mint-ChIP3: A low-input ChIP-seq protocol using multiplexed chromatin and T7 amplification [protocols.io]

The Cell Permeability of GSK343: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

GSK343 is a potent and highly selective inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase that is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2][3] EZH2 plays a critical role in epigenetic regulation through the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression.[2][3] Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention.[1][4] This technical guide provides an in-depth analysis of the cell permeability of this compound, a crucial attribute for its utility as a chemical probe and its potential as a therapeutic agent.

Core Concepts of this compound Action and Permeability

This compound is a cell-permeable small molecule that acts as an S-adenosylmethionine (SAM)-competitive inhibitor of EZH2.[2][5][6][7] Its ability to traverse the cell membrane is fundamental to its function in cellular and in vivo models. The disparity between its high potency in biochemical assays and its cellular activity provides a quantitative measure of its cell permeability.

Quantitative Analysis of this compound Potency

The following tables summarize the key quantitative data regarding the inhibitory activity of this compound in both biochemical and cellular contexts. The difference in IC50 values between cell-free and cellular assays highlights the efficiency of this compound in crossing the cell membrane and engaging its intracellular target.

Table 1: Biochemical Inhibitory Activity of this compound

| Target | Assay Type | IC50 | Selectivity vs. EZH1 | Selectivity vs. Other HMTs |

| EZH2 | Cell-free assay | 4 nM | 60-fold | >1000-fold |

| EZH1 | Cell-free assay | 240 nM | - | - |

Data sourced from multiple references.[1][5][8]

Table 2: Cellular Inhibitory Activity and Effects of this compound

| Cell Line | Cancer Type | Assay Type | IC50 / Concentration | Effect |

| HCC1806 | Breast Cancer | H3K27me3 Inhibition (IF) | 174 nM | Inhibition of H3K27 trimethylation |

| LNCaP | Prostate Cancer | Proliferation Assay (6-day) | 2.9 µM | Inhibition of cell proliferation |

| U87, LN229 | Glioma | Cell Viability (CCK8) | ~5 µM | Inhibition of cell proliferation |

| HeLa | Cervical Cancer | Proliferation Assay | 13 µM | Inhibition of cell proliferation |

| SiHa | Cervical Cancer | Proliferation Assay | 15 µM | Inhibition of cell proliferation |

| Neuroblastoma Cells | Neuroblastoma | Cell Viability | >15 µM (significant reduction) | Reduced cell proliferation and viability |

| T24R, 5637R | Bladder Cancer | Cell Viability (CCK-8) | 20 µM (significant reduction) | Suppression of proliferation in cisplatin-resistant cells |

Data sourced from multiple references.[1][2][8][9][10]

Signaling Pathway of EZH2 Inhibition by this compound

This compound exerts its effects by inhibiting the catalytic activity of EZH2 within the PRC2 complex. This leads to a reduction in global H3K27me3 levels, resulting in the derepression of target genes, many of which are tumor suppressors.

Caption: EZH2 inhibition by this compound blocks H3K27 trimethylation.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's cell permeability and efficacy.

Biochemical EZH2 Inhibition Assay

This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of the PRC2 complex in a cell-free system.

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

-

Reconstitute the 5-member PRC2 complex (Flag-EZH2, EED, SUZ12, AEBP2, RbAp48).

-

Prepare a substrate solution containing HeLa nucleosomes and [3H]-labeled S-adenosylmethionine ([3H]-SAM).[8]

-

-

Assay Procedure:

-

Perform serial dilutions of the this compound stock solution.

-

In a 384-well plate, add the diluted this compound or DMSO (vehicle control).[8]

-

Add the PRC2 complex to each well.

-

Initiate the reaction by adding the substrate solution.[8]

-

Incubate the reaction plate for a specified time (e.g., 1 hour).[8]

-

Quench the reaction.

-

Measure the incorporation of the [3H] methyl group into the nucleosomes using a scintillation counter or similar detection method.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

Cellular H3K27me3 Inhibition Assay (Immunofluorescence)

This assay visually and quantitatively assesses the ability of this compound to penetrate cells and inhibit its target, as measured by the reduction of H3K27me3 levels.

Protocol:

-

Cell Culture and Treatment:

-

Seed cells (e.g., HCC1806) in a multi-well plate suitable for imaging.

-

Allow cells to adhere overnight.

-

Treat cells with a range of this compound concentrations or DMSO for a specified duration (e.g., 72 hours).[1]

-

-

Immunofluorescence Staining:

-

Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

-

Permeabilize the cells (e.g., with 0.1% Triton X-100).

-

Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS).

-

Incubate with a primary antibody specific for H3K27me3.

-

Wash the cells and incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

-

Imaging and Analysis:

-

Acquire images using a fluorescence microscope.

-

Quantify the fluorescence intensity of the H3K27me3 signal per nucleus.

-

Normalize the intensity to the DAPI signal to account for cell number.

-

Calculate the IC50 for H3K27me3 inhibition.

-

Cell Proliferation Assay (e.g., CCK-8 or CellTiter-Glo)

This assay measures the effect of this compound on cell viability and proliferation over time.

Protocol:

-

Cell Seeding and Treatment:

-

Assay Measurement:

-

Add the Cell Counting Kit-8 (CCK-8) or CellTiter-Glo reagent to each well.[2]

-

Incubate according to the manufacturer's instructions.

-

Measure the absorbance or luminescence using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Plot the viability against the log of the this compound concentration to determine the IC50 value.

-

Experimental Workflow for Characterizing this compound Cell Permeability

The following diagram illustrates a logical workflow for characterizing the cell permeability and activity of this compound.

Caption: Workflow for assessing this compound's cell permeability and activity.

Conclusion

This compound demonstrates excellent cell permeability, enabling it to effectively inhibit its intracellular target, EZH2. The significant, yet acceptable, shift in IC50 values from biochemical to cellular assays confirms its ability to cross the cell membrane and engage EZH2 in a cellular context. This property, combined with its high selectivity, solidifies the position of this compound as a valuable chemical probe for studying the biological roles of EZH2 and as a promising scaffold for the development of epigenetic-based therapies. The provided experimental protocols and workflows offer a robust framework for researchers to further investigate the cellular mechanisms and therapeutic potential of this compound.

References

- 1. This compound | Structural Genomics Consortium [thesgc.org]

- 2. The EZH2 inhibitor this compound suppresses cancer stem-like phenotypes and reverses mesenchymal transition in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The EZH2 inhibitor this compound suppresses cancer stem-like phenotypes and reverses mesenchymal transition in glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. rox-azide-5-isomer.com [rox-azide-5-isomer.com]

- 6. oncotarget.com [oncotarget.com]

- 7. apexbt.com [apexbt.com]

- 8. selleckchem.com [selleckchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. This compound, an inhibitor of EZH2, prevents acquired cisplatin resistance in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]

GSK343: A Technical Guide to its Impact on the Polycomb Repressive Complex 2 (PRC2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of GSK343, a potent and selective small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). This document details the mechanism of action, quantitative biochemical and cellular data, experimental protocols, and the broader impact of this compound on PRC2-mediated gene silencing.

Introduction to PRC2 and its Role in Gene Regulation

The Polycomb Repressive Complex 2 (PRC2) is a key epigenetic regulator essential for maintaining gene expression patterns, particularly during development and differentiation.[1][2] The core of the mammalian PRC2 complex consists of three subunits: EZH2 or its homolog EZH1, SUZ12 (Suppressor of Zeste 12), and EED (Embryonic Ectoderm Development).[1][3] EZH2 is the catalytic component, functioning as a histone methyltransferase that specifically catalyzes the mono-, di-, and trimethylation of histone H3 at lysine 27 (H3K27).[1][2][4] This trimethylated mark, H3K27me3, is a hallmark of transcriptionally silent chromatin, leading to the repression of target gene expression.[1][4] Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it an attractive therapeutic target.[5][6]

This compound: A Selective EZH2 Inhibitor

This compound is a potent and highly selective, S-adenosyl-L-methionine (SAM)-competitive inhibitor of EZH2.[7][8] By competing with the methyl donor SAM, this compound effectively blocks the methyltransferase activity of the PRC2 complex, leading to a global decrease in H3K27me3 levels and the reactivation of PRC2 target genes.[9][10] Its high selectivity for EZH2 over other histone methyltransferases, including the closely related EZH1, makes it a valuable chemical probe for studying the biological functions of PRC2.[11][12]

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data for this compound's inhibitory activity from both biochemical and cellular assays.

Table 1: Biochemical Inhibition Data for this compound

| Target | Assay Type | Value | Reference |

| EZH2 | IC50 (Cell-free) | 4 nM | [8][11][12][13] |

| EZH1 | IC50 (Cell-free) | 240 nM | [7][10][11] |

| EZH2 | Ki app | 1.2 nM | [13][14] |

| Other HMTs (SET7, PRMT3, DNMT1, etc.) | IC50 | >1000-fold selectivity vs EZH2 | [11][14] |

Table 2: Cellular Inhibition Data for this compound

| Cell Line | Cancer Type | Assay | IC50 | Reference |

| HCC1806 | Breast Cancer | H3K27me3 Inhibition | 174 nM | [7][11] |

| LNCaP | Prostate Cancer | Proliferation | 2.9 µM | [7][11][13] |

| HeLa | Cervical Cancer | Proliferation | 13 µM | [13] |

| SiHa | Cervical Cancer | Proliferation | 15 µM | [13] |

| U87 | Glioblastoma | Proliferation | ~5 µM | [15] |

| U87 | Glioblastoma | Viability (24h) | 4.06 µM | [16] |

| U87 | Glioblastoma | Viability (48h) | 4.68 µM | [16] |

Signaling Pathways and Experimental Workflows

The PRC2 Signaling Pathway and this compound's Point of Intervention

The following diagram illustrates the core components of the PRC2 complex and its catalytic activity, which is inhibited by this compound.

Caption: Mechanism of PRC2-mediated H3K27 trimethylation and its inhibition by this compound.

Experimental Workflow: Cellular H3K27me3 Inhibition Assay

This diagram outlines a typical workflow for assessing the efficacy of this compound in a cellular context.

Caption: Workflow for determining the cellular IC50 of this compound on H3K27me3 levels.

Detailed Experimental Protocols

In Vitro EZH2 Histone Methyltransferase (HMT) Assay

This protocol describes a common method to determine the biochemical IC50 of this compound against the PRC2 complex.

Materials:

-

5-member PRC2 complex (Flag-EZH2, EED, SUZ12, AEBP2, RbAp48)[11]

-

HeLa nucleosomes (substrate)[11]

-

S-adenosyl-L-[methyl-3H]-methionine ([3H]-SAM) (methyl donor)[11]

-

This compound stock solution (e.g., 10 mM in 100% DMSO)[11]

-

Assay buffer

-

384-well assay plates[11]

-

Scintillation counter or equivalent detection system

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound from the stock solution. Typically, an 11-point, 1:3 dilution series is made.[11]

-

Assay Plate Preparation: Dispense 100 nL of the diluted this compound or DMSO (vehicle control) into the wells of a 384-well plate.[11]

-

Reaction Initiation: Add equal volumes of the PRC2 enzyme solution (e.g., 10 nM final concentration) and the substrate solution (e.g., 5 µg/mL HeLa nucleosomes and 0.25 µM [3H]-SAM) to each well to start the reaction.[11]

-

Incubation: Incubate the reaction plates for 1 hour at a controlled temperature (e.g., 30°C).[11]

-

Reaction Quenching: Stop the reaction by adding a quenching solution.[11]

-

Detection: Transfer the reaction mixture to a filter paper, wash, and measure the incorporation of the radiolabeled methyl group using a scintillation counter.[11]

-

Data Analysis: Plot the percentage of inhibition against the this compound concentration and fit the data to a four-parameter equation to determine the IC50 value.

Cellular H3K27me3 Western Blot Assay

This protocol details the steps to measure the reduction of H3K27me3 in cells treated with this compound.

Materials:

-

Cancer cell line of interest (e.g., HCC1806, U87)

-

This compound

-

Cell culture medium and supplements

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-H3K27me3 and anti-total Histone H3

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells in culture plates and allow them to adhere overnight. Treat the cells with a range of this compound concentrations (e.g., 0-10 µM) or DMSO for 48-72 hours.[10]

-

Protein Extraction: Wash the cells with PBS and lyse them on ice using lysis buffer. Collect the lysates and clarify by centrifugation.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-H3K27me3 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

-

Detection and Re-probing:

-

Capture the chemiluminescent signal using an imaging system.

-

Strip the membrane and re-probe with the anti-total Histone H3 antibody to serve as a loading control.

-

-

Data Analysis: Perform densitometry to quantify the band intensities. Normalize the H3K27me3 signal to the total Histone H3 signal for each sample.

Cell Proliferation/Viability Assay

This protocol is used to assess the anti-proliferative effects of this compound.

Materials:

-

Cancer cell line of interest (e.g., LNCaP)

-

This compound

-

96-well cell culture plates

-

Cell viability reagent (e.g., MTT, CellTiter-Glo)

-

Plate reader

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to attach overnight.[15]

-

Compound Treatment: Treat the cells with a serial dilution of this compound or DMSO for a specified period (e.g., 6 days for LNCaP, 24-72 hours for others).[13][15]

-

Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure the absorbance or luminescence using a plate reader.

-

Data Analysis: Normalize the results to the vehicle-treated control cells and plot the percentage of viability against the this compound concentration. Calculate the IC50 value using a suitable curve-fitting model.

Conclusion

This compound is a cornerstone chemical probe for investigating the role of EZH2 and the PRC2 complex in health and disease. Its high potency and selectivity allow for precise interrogation of PRC2's catalytic function. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to utilize this compound in their studies of epigenetic regulation and for professionals in the field of drug development exploring the therapeutic potential of EZH2 inhibition.

References

- 1. PRC2 - Wikipedia [en.wikipedia.org]

- 2. What are Polycomb repressive complex 2 modulators and how do they work? [synapse.patsnap.com]

- 3. PRC2 functions in development and congenital disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. EZH2 - Wikipedia [en.wikipedia.org]

- 5. Structure of the Catalytic Domain of EZH2 Reveals Conformational Plasticity in Cofactor and Substrate Binding Sites and Explains Oncogenic Mutations | PLOS One [journals.plos.org]

- 6. researchgate.net [researchgate.net]

- 7. apexbt.com [apexbt.com]

- 8. GSK 343 | EZH2 | Tocris Bioscience [tocris.com]

- 9. researchgate.net [researchgate.net]

- 10. rox-azide-5-isomer.com [rox-azide-5-isomer.com]

- 11. selleckchem.com [selleckchem.com]

- 12. This compound | Structural Genomics Consortium [thesgc.org]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 15. The EZH2 inhibitor this compound suppresses cancer stem-like phenotypes and reverses mesenchymal transition in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound, an Inhibitor of Enhancer of Zeste Homolog 2, Reduces Glioblastoma Progression through Inflammatory Process Modulation: Focus on Canonical and Non-Canonical NF-κB/IκBα Pathways - PMC [pmc.ncbi.nlm.nih.gov]

GSK343: A Comprehensive Technical Guide for Epigenetic Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of GSK343, a potent and selective chemical probe for the histone methyltransferase EZH2. This document details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its use, and visualizes critical pathways and workflows.

Core Concepts: Understanding this compound

This compound is a highly potent and selective, S-adenosyl-L-methionine (SAM)-competitive inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2] EZH2 is a histone methyltransferase that specifically catalyzes the methylation of histone H3 on lysine 27 (H3K27), leading to the formation of H3K27me2 and H3K27me3.[3] This trimethylation is a key epigenetic mark associated with transcriptional repression.[3]

The aberrant activity of EZH2 is implicated in the development and progression of various cancers, making it an attractive therapeutic target.[1][4] this compound serves as a critical tool for researchers to investigate the biological functions of EZH2 and to explore its therapeutic potential.[5][6] By competitively binding to the SAM-binding pocket of EZH2, this compound prevents the transfer of methyl groups to H3K27, thereby inhibiting gene silencing and inducing cellular effects such as apoptosis and autophagy.[2][4]

Quantitative Data Summary